(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone -

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone

Catalog Number: EVT-4657663
CAS Number:
Molecular Formula: C19H25N5O3
Molecular Weight: 371.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6,7-Dimethoxy-2-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound that functions as a Kelch-like ECH-associated protein 1 (Keap1) inhibitor. [] Its structure consists of a 1,2,3,4-tetrahydroisoquinoline core with a 6,7-dimethoxy substitution pattern. This core is further functionalized by a carbonyl linker connected to a cyclohexyl group bearing a 1H-tetrazol-1-yl substituent.

(±)-Ethyl 6,7-dimethoxy-1-(1H-pyrrol-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

  • Compound Description: This compound features a tetrahydroisoquinoline core substituted with a pyrrole ring and a carboxylate group. The paper focuses on its crystal structure and hydrogen bonding patterns [].

(E)-2-Benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound, investigated for its antibacterial properties and structural characteristics, is characterized by a tetrahydroisoquinoline core with various substituents [].

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

  • Compound Description: YM758, a novel “funny” If current channel (If channel) inhibitor, is being investigated as a potential treatment for stable angina and atrial fibrillation. The study focuses on identifying its metabolites in humans to understand its metabolic profile [].

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

  • Compound Description: YM-252124 is a metabolite of YM758, identified in human urine, plasma and feces. The study suggests its secretion into urine is likely mediated by the transporter hOCT2/rOCT2 [].

(5R)-5-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one (YM-385459)

  • Compound Description: YM-385459 is another metabolite of YM758 found in human urine and plasma. Its metabolic pathway and potential contribution to YM758's overall pharmacological profile are still under investigation [].

2-{[(3R)-1-{2-[(4-fluorobenzoyl)amino]ethyl}piperidin-3-yl]carbonyl}-7-methoxy-1,2,3,4-tetrahydroisonolin-6-yl β-d-glucopyranosiduronic acid (AS2036329)

  • Compound Description: AS2036329, a metabolite of YM758, is identified in human urine and plasma. The presence of glucuronic acid suggests it undergoes phase II metabolism, possibly for easier excretion [].

6,7‐Dimethoxy‐2‐{2‐[4‐(1H‐1,2,3‐triazol‐1‐yl)phenyl]ethyl}‐1,2,3,4‐tetrahydroisoquinolines

  • Compound Description: This series of compounds was designed as potential P-glycoprotein (P-gp) modulators to overcome multidrug resistance in cancer chemotherapy [].

2‐[(1‐{4‐[2‐(6,7‐dimethoxy‐3,4‐dihydroisoquinolin‐2(1H)‐yl)ethyl]phenyl}‐1H‐1,2,3‐triazol‐4‐yl)methoxy]‐N‐(p-tolyl)benzamide (compound 7h)

  • Compound Description: This compound, a member of the 6,7‐Dimethoxy‐2‐{2‐[4‐(1H‐1,2,3‐triazol‐1‐yl)phenyl]ethyl}‐1,2,3,4‐tetrahydroisoquinolines series, exhibited potent P-gp modulation with low cytotoxicity and prolonged activity in reversing doxorubicin resistance in K562/A02 cells [].

6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone (TQ9)

  • Compound Description: TQ9 displayed significant tumor-specific cytotoxicity, particularly against human oral squamous cell carcinoma cell lines. Its mechanism of action appears to involve the induction of autophagy in cancer cells [].
  • Compound Description: TD13 exhibited tumor-specific cytotoxicity, suggesting potential as an anti-cancer agent. Its activity was linked to its molecular size, highlighting the importance of steric factors in its biological activity [].

(2R)-2-{(1S)-6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenylacetamide

  • Compound Description: This compound, with specific stereochemistry denoted by (2R) and (1S) configurations, is highlighted for its potential pharmaceutical applications, possibly as a pharmaceutically acceptable salt [].

2-{6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenylacetamide

  • Compound Description: This compound is mentioned as a specific example within a broader class of 1,2,3,4-tetrahydroisoquinoline derivatives being investigated for their pharmaceutical potential [].

2-{6,7-dimethoxy-1-[2-(6-trifluoromethylpyridin-3-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenylacetamide

  • Compound Description: This compound is another specific example mentioned within the same patent as the previous compound, suggesting it also holds potential for pharmaceutical applications [].

2-[4-(6-fluoro-1H-pyrrolo[2,3-b]pyridin-1-yl)butyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (RM273)

  • Compound Description: RM273 is a high-affinity σ2 receptor ligand designed as a potential positron emission tomography (PET) imaging agent for brain tumors. It exhibits promising brain penetration and the ability to detect σ2 receptor upregulation in glioblastoma cells [].

6,7-dimethoxy-2-[4-[1-(4-fluorophenyl)-1H-indol-3-yl]butyl]-1,2,3,4-tetrahydroisoquinoline (15)

  • Compound Description: Compound 15, a high-affinity and selective σ2 receptor agonist, demonstrated notable antiproliferative activity in MCF7 breast adenocarcinoma cells and its doxorubicin-resistant counterpart, MCF7adr [].

9-[4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butyl]-9H-carbazole (25)

  • Compound Description: Compound 25 is a highly selective σ2 receptor agonist that exhibits potent antiproliferative activity, particularly against multidrug-resistant MCF7adr breast adenocarcinoma cells [].

2-[3,4-bis(4-methoxyphenyl)isoxazol-5-yl]-1-[6,7-dimethoxy-3,4-dihydroisoquinolin-2-(1H)-yl]ethanone (17)

  • Compound Description: Compound 17 is a potent and selective COX-2 inhibitor with sub-micromolar potency. It also interacts with P-glycoprotein, suggesting potential implications for its pharmacokinetic properties [].

1-(2,4-dioxapentyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonitrile (5a)

  • Compound Description: This compound arises from a specific reaction of a reduced 3H-oxazolo[4,3-a]isoquinoline derivative with cyanogen bromide in methanol. It represents an intermediate in a synthetic pathway [].

6,7-Dimethoxy-2-((2E)-3-(1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enoyl)-1,2,3,4-tetrahydroisoquinoline (SIS3)

  • Compound Description: SIS3 is identified as a potential therapeutic agent for treating lung carcinoma or melanoma. Its mechanism of action involves inhibition of Smad3, a protein involved in cell signaling pathways related to cancer development [].

Properties

Product Name

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-(1H-tetrazol-1-yl)cyclohexyl]methanone

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[1-(tetrazol-1-yl)cyclohexyl]methanone

Molecular Formula

C19H25N5O3

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C19H25N5O3/c1-26-16-10-14-6-9-23(12-15(14)11-17(16)27-2)18(25)19(7-4-3-5-8-19)24-13-20-21-22-24/h10-11,13H,3-9,12H2,1-2H3

InChI Key

NNXWVZKBJCIRFK-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3(CCCCC3)N4C=NN=N4)OC

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3(CCCCC3)N4C=NN=N4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.